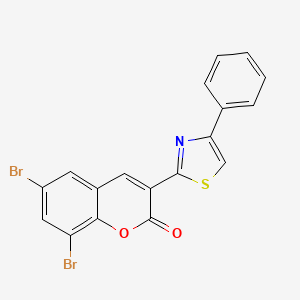
5-(3,4-dichlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
5-(3,4-dichlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as DIB-TZ, is a thiazolidinone derivative that exhibits potent biological activity. It is an important synthetic compound that has gained significant attention in scientific research due to its diverse applications in various fields.
Aplicaciones Científicas De Investigación
DIB-TZ has been extensively studied for its potential applications in various fields of science. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, DIB-TZ has been reported to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, it has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of DIB-TZ is complex and involves multiple pathways. It has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell growth. It also inhibits the activity of the mTOR pathway, which is involved in the regulation of cell growth and proliferation. Additionally, DIB-TZ has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
DIB-TZ has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the expression of genes involved in energy metabolism and mitochondrial biogenesis. It also reduces oxidative stress and enhances antioxidant defense mechanisms. Additionally, DIB-TZ has been reported to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIB-TZ has several advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. It exhibits potent biological activity at low concentrations and can be used in a wide range of assays. However, one of the limitations of DIB-TZ is its poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DIB-TZ. One area of research is the development of new derivatives with improved solubility and potency. Another area of research is the investigation of the molecular mechanisms underlying its biological activity. Additionally, there is a need for further studies to explore its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation.
Conclusion
In conclusion, DIB-TZ is a thiazolidinone derivative that exhibits potent biological activity and has gained significant attention in scientific research. It has shown promising results in the treatment of various diseases and has several advantages for use in lab experiments. However, further research is needed to fully understand its mechanism of action and explore its potential applications in various fields of science.
Propiedades
IUPAC Name |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NOS2/c1-8(2)7-17-13(18)12(20-14(17)19)6-9-3-4-10(15)11(16)5-9/h3-6,8H,7H2,1-2H3/b12-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLZYGLDSOSGTN-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B4722158.png)
![2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4722160.png)

![2-cyano-N-1,3-thiazol-2-yl-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4722182.png)
![3-ethyl-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4722187.png)


![2-methoxy-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4722205.png)

![N-(aminocarbonyl)-2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4722221.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4722223.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B4722230.png)